molecular formula C10H16ClNO B2892167 3-(3-Methylphenoxy)propan-1-amine hydrochloride CAS No. 1052077-26-5

3-(3-Methylphenoxy)propan-1-amine hydrochloride

Cat. No.: B2892167
CAS No.: 1052077-26-5
M. Wt: 201.69
InChI Key: DOJXPECTYZUOQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride typically involves the reaction of 3-methylphenol with 3-chloropropan-1-amine in the presence of a base to form the intermediate 3-(3-Methylphenoxy)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methylphenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form using a base.

Scientific Research Applications

3-(3-Methylphenoxy)propan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-(3-Methylphenoxy)propan-1-amine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

3-(3-methylphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-4-2-5-10(8-9)12-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJXPECTYZUOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052077-26-5
Record name 1-(3-aminopropoxy)-3-methylbenzene hydrochloride
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